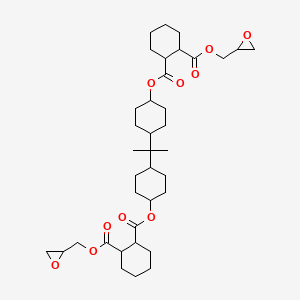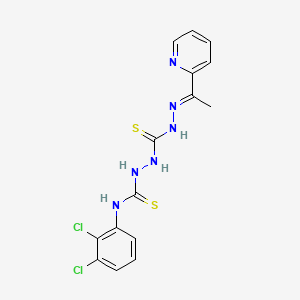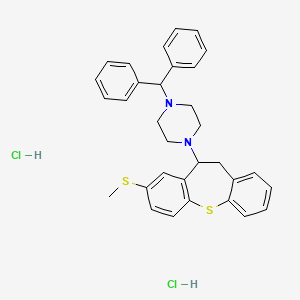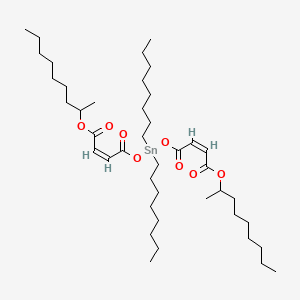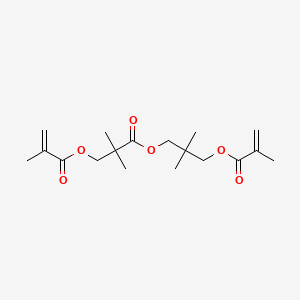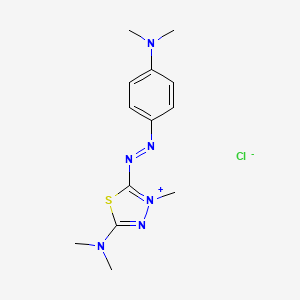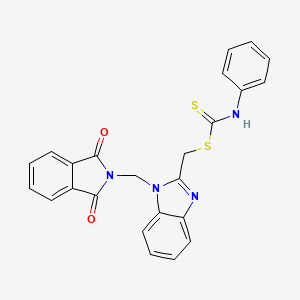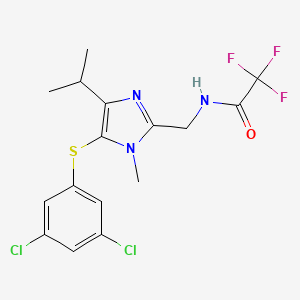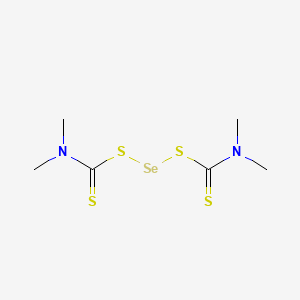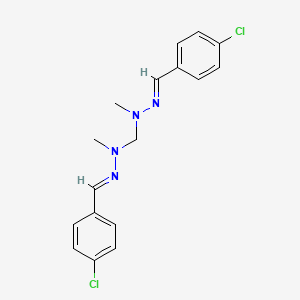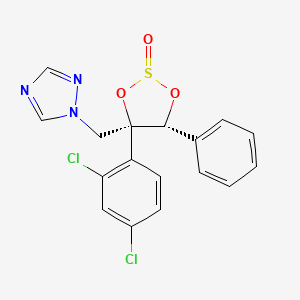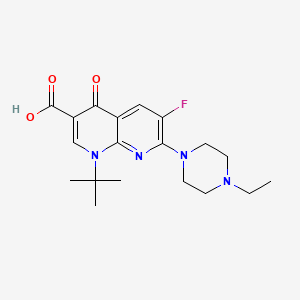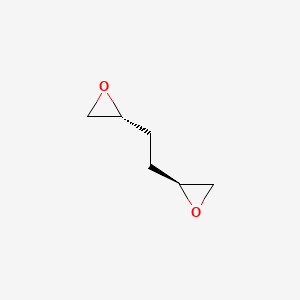
Monoethanolamine-iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethanolamine-iodine is an organic compound that combines the properties of monoethanolamine and iodine. Monoethanolamine, also known as 2-aminoethanol, is an amino alcohol with the chemical formula C2H7NO. It is a colorless, viscous liquid with an ammonia-like odor. Iodine, on the other hand, is a halogen element with the symbol I and atomic number 53. When combined, these two components form a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethanolamine-iodine can be synthesized through the reaction of monoethanolamine with iodine. The reaction typically occurs in an aqueous medium, where monoethanolamine acts as a nucleophile, attacking the iodine molecule. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of monoethanolamine with iodine under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity. The reaction is typically carried out in reactors designed to handle the corrosive nature of iodine.
Chemical Reactions Analysis
Types of Reactions
Monoethanolamine-iodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing species.
Reduction: Reduction reactions can convert iodine back to iodide ions.
Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium thiosulfate. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce iodate or periodate ions, while reduction reactions may yield iodide ions.
Scientific Research Applications
Monoethanolamine-iodine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of infections.
Industry: The compound is used in industrial processes, such as the production of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of monoethanolamine-iodine involves the interaction of the iodine component with biological molecules. Iodine is known to disrupt the structure and function of proteins and nucleic acids, leading to antimicrobial effects. The monoethanolamine component may enhance the solubility and stability of iodine, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar to monoethanolamine, ethanolamine is an amino alcohol with similar chemical properties.
Diethanolamine: This compound contains two ethanolamine units and has different reactivity and applications.
Triethanolamine: With three ethanolamine units, triethanolamine is used in various industrial and cosmetic applications.
Uniqueness
Monoethanolamine-iodine is unique due to the combination of monoethanolamine and iodine, which imparts distinct chemical and physical properties. The presence of iodine provides antimicrobial activity, while monoethanolamine enhances solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
94349-34-5 |
|---|---|
Molecular Formula |
C2H7I2NO |
Molecular Weight |
314.89 g/mol |
IUPAC Name |
2-aminoethanol;molecular iodine |
InChI |
InChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2; |
InChI Key |
NDTVLXYZDRGELY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


